molecular formula C13H17NO3S2 B2759824 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide CAS No. 2034257-21-9

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide

Cat. No. B2759824
M. Wt: 299.4
InChI Key: HDKZBNZOGLIRSD-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered aromatic ring with a sulfur atom . Compounds containing a benzo[b]thiophene nucleus have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of benzo[b]thiophene compounds involves several steps . For example, the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of a compound with K2CO3 in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene compounds can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR of benzo[b]thiophene-2-carboxylic acid shows signals for thiophene-H and ArH .


Chemical Reactions Analysis

Benzo[b]thiophene compounds can undergo various chemical reactions. For instance, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Physical And Chemical Properties Analysis

Benzo[b]thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, including compounds similar in structure to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase, indicating their use in the treatment of glaucoma. These compounds demonstrate significant ocular hypotensive effects, making them candidates for clinical evaluation in glaucoma therapy (Graham et al., 1989).

Antimicrobial Activity

Research on sulfonate derivatives, including those structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, has shown potential antimicrobial and antifungal activities. These studies explore the synthesis of novel functionalized N-sulfonates with bioactive potential, offering insights into the development of new antimicrobial agents (Fadda et al., 2016).

Proton Exchange Membrane for Fuel Cells

The synthesis of locally and densely sulfonated poly(ether sulfone)s, which may include structural motifs similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, has been reported for fuel cell applications. These polymers form tough, flexible, and transparent membranes that exhibit efficient proton conduction, highlighting their utility in advancing fuel cell technology (Matsumoto et al., 2009).

Drug Metabolism Studies

Studies on biaryl-bis-sulfonamide compounds, closely related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, have used microbial-based systems to produce mammalian metabolites. This research facilitates the understanding of drug metabolism, offering a method to generate significant quantities of metabolites for detailed analysis, thereby supporting clinical investigations (Zmijewski et al., 2006).

Future Directions

Benzo[b]thiophene compounds have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-2-7-19(16,17)14-8-12(15)11-9-18-13-6-4-3-5-10(11)13/h3-6,9,12,14-15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKZBNZOGLIRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide

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